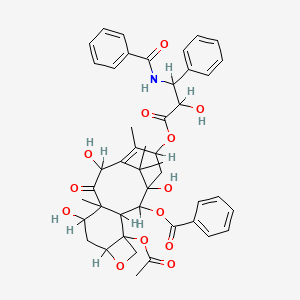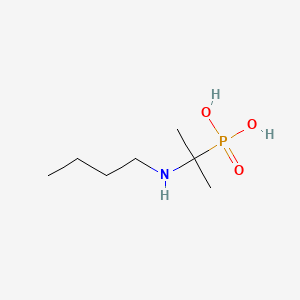
P10358
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of P10358 involves several steps, starting with the preparation of the indole core. The synthetic route typically includes:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluoropyridine derivative reacts with an appropriate nucleophile.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with methyl isocyanate under controlled conditions.
Analyse Chemischer Reaktionen
P10358 undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridinyl group.
Wissenschaftliche Forschungsanwendungen
P10358 has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies involving acetylcholinesterase inhibitors.
Biology: The compound is used to study the effects of acetylcholinesterase inhibition on various biological processes.
Medicine: This compound is being investigated as a potential treatment for Alzheimer’s disease due to its ability to enhance cognitive function and reverse scopolamine-induced deficits in animal models
Industry: The compound is used in the development of new pharmaceuticals targeting acetylcholinesterase.
Wirkmechanismus
P10358 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to enhanced cholinergic transmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .
Vergleich Mit ähnlichen Verbindungen
P10358 is compared with other acetylcholinesterase inhibitors such as tacrine and donepezil:
Similar compounds include:
- Tacrine
- Donepezil
- Rivastigmine
- Galantamine
This compound stands out due to its unique chemical structure and potent acetylcholinesterase inhibitory activity .
Eigenschaften
CAS-Nummer |
188240-59-7 |
|---|---|
Molekularformel |
C16H15FN4O2 |
Molekulargewicht |
314.31 g/mol |
IUPAC-Name |
[1-[(3-fluoropyridin-4-yl)amino]-3-methylindol-5-yl] N-methylcarbamate |
InChI |
InChI=1S/C16H15FN4O2/c1-10-9-21(20-14-5-6-19-8-13(14)17)15-4-3-11(7-12(10)15)23-16(22)18-2/h3-9H,1-2H3,(H,18,22)(H,19,20) |
InChI-Schlüssel |
GUHMRCCRDRBMHO-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=C1C=C(C=C2)OC(=O)NC)NC3=C(C=NC=C3)F |
Kanonische SMILES |
CC1=CN(C2=C1C=C(C=C2)OC(=O)NC)NC3=C(C=NC=C3)F |
| 188240-59-7 | |
Synonyme |
1-((3-fluoro-4-pyridinyl)amino)-3-methyl-1(H)-indole-5-yl methyl carbamate P 10358 P-10358 P10358 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-N-(2-furanylmethyl)acetamide](/img/structure/B1229373.png)
![4-[2-(1-Cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione](/img/structure/B1229374.png)
![1-[[1-(2-Methoxyanilino)-4-isoquinolinyl]-oxomethyl]-4-piperidinecarboxamide](/img/structure/B1229376.png)


![4-Acetyloxy-3-methoxybenzoic acid (4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) ester](/img/structure/B1229384.png)
![2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B1229386.png)


![N-cyclohexyl-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrimidinamine](/img/structure/B1229395.png)



![Acetic acid [2-[anilino(oxo)methyl]phenyl] ester](/img/structure/B1229401.png)
